molecular formula C19H14N2O3S B2803059 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide CAS No. 1448038-27-4

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide

Cat. No. B2803059
CAS RN: 1448038-27-4
M. Wt: 350.39
InChI Key: WMRHZEUSUIAHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization of Dibenzo[b,f][1,4]oxazepines

Research on dibenzo[b,f][1,4]oxazepines, including those with modifications similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide, has shown these compounds to have significant interactions with histamine receptors and other aminergic GPCRs. A study by Naporra et al. (2016) synthesized and characterized a range of oxazepine and oxepine derivatives, revealing their high affinity to human H1 histamine receptors (hH1R) and varying affinities to the H4 receptor (hH4R). Some derivatives were identified as dual hH1/h5-HT2A receptor ligands, suggesting potential therapeutic applications in addressing conditions influenced by these receptors Naporra et al., 2016.

Catalytic Enantioselective Synthesis

Munck et al. (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions achieved excellent yields and high enantioselectivities, highlighting the synthetic versatility of dibenzo[b,f][1,4]oxazepines for producing chiral compounds with potential pharmacological applications Munck et al., 2017.

Synthesis and Quantum Chemical Studies

Research into new coumarins involving dibenzo[b,f][1,4]oxazepines by Al-Amiery et al. (2016) involved synthesizing compounds and performing Density Functional Theory (DFT) calculations to understand their molecular orbital characteristics. These studies contribute to the understanding of the electronic properties of such compounds, which is crucial for their application in medicinal chemistry Al-Amiery et al., 2016.

Polyfluorinated Analogues for CNS Applications

Gerasimova et al. (1989) developed polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, aiming at enhancing their biological activities, especially on the central nervous system. The synthesis pathway and interaction with nucleophiles indicated potential for creating derivatives with specific pharmacological properties Gerasimova et al., 1989.

Asymmetric Synthesis for Chiral Derivatives

Ren et al. (2014) achieved asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, providing a method to synthesize optically active derivatives. This work demonstrates the potential for developing chiral dibenzo[b,f][1,4]oxazepines with specific biological activities Ren et al., 2014.

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-18(9-12-7-8-25-11-12)20-13-5-6-16-14(10-13)19(23)21-15-3-1-2-4-17(15)24-16/h1-8,10-11H,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRHZEUSUIAHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.